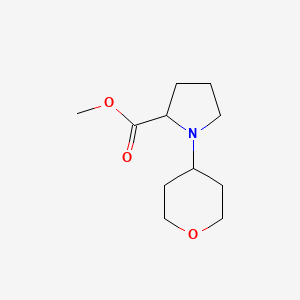

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate

Description

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a tetrahydropyran (oxan-4-yl) substituent at the 1-position and a methyl ester group at the 2-carboxylate position. This analysis focuses on comparing its hypothetical attributes with those of documented analogs, leveraging data from synthesis, crystallography, and bioactivity studies .

Properties

IUPAC Name |

methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-11(13)10-3-2-6-12(10)9-4-7-15-8-5-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYPFJAXWCAQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.

Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to form the methyl ester.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate has been investigated for its pharmacological properties. Its structure suggests potential activity against various diseases, including cancer and bacterial infections.

Anticancer Activity:

Research indicates that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that quinoxaline derivatives, which share structural similarities, have demonstrated IC50 values in low molar ranges against cancer cell lines like HCT-116 and MCF-7 . This suggests that this compound could also possess similar activities, warranting further investigation.

Antimicrobial Properties:

The compound's potential as an antimicrobial agent is supported by studies on related pyrrolidine compounds. For example, pyrrolidine derivatives have been shown to exhibit antibacterial and antifungal activities, indicating that this compound may also be effective against various pathogens .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules.

Synthesis of Bioactive Molecules:

This compound can be utilized in the synthesis of bioactive molecules through reactions such as nucleophilic substitutions and cyclization processes. The presence of both the pyrrolidine and oxane rings provides multiple functional sites for further chemical modifications .

Drug Development

The compound's structural features make it a candidate for drug development, particularly in designing targeted therapies. Its ability to bind to specific biological targets can be explored using structure-based drug design approaches.

Case Studies:

Several studies have highlighted the importance of similar compounds in drug discovery. For instance, the development of pyrrolidine-based inhibitors for deubiquitylating enzymes has shown promising results in treating various diseases . The methodologies applied in these studies can be adapted to explore the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Molecular Complexity

The oxan-4-yl group introduces an oxygen-containing heterocycle, contrasting with substituents in analogs:

- Sulfonyl and Aryl Groups : Compounds like methyl 1-(4-bromobenzenesulfonyl)pyrrolidine-2-carboxylate () feature electron-withdrawing sulfonyl groups, enhancing stability and influencing hydrogen-bonding interactions .

- Oxygen-Rich Substituents : Methyl 1-(6-hydroxy-2,5,7,8-tetramethylchroman-2-carbonyl)pyrrolidine-2-carboxylate (5a, ) incorporates a chroman moiety, highlighting how oxygenated bicyclic systems may enhance antioxidant activity .

Table 1: Substituent Impact on Molecular Properties

Physicochemical Properties

Key Differentiators of Methyl 1-(Oxan-4-yl)Pyrrolidine-2-Carboxylate

- Polarity vs. Bulk : The oxan-4-yl group offers a balance between polarity (enhancing solubility) and steric bulk (moderating receptor binding).

- Synthetic Flexibility : Compared to sulfonyl or aryl analogs, its synthesis may avoid harsh conditions (e.g., prolonged reflux) .

Biological Activity

Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an oxan-4-yl substituent and a carboxylate ester functional group. The molecular formula is with a molecular weight of approximately 213.27 g/mol. This structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes, receptors, and ion channels. These interactions can lead to diverse physiological effects, including modulation of enzyme activity and receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Receptor Modulation: It has potential as a modulator for various receptors, influencing physiological responses in the body.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Antiparasitic Potential: Similar compounds have shown efficacy against parasites such as Trypanosoma cruzi, indicating potential applications in treating diseases like Chagas disease .

- Neuroprotective Effects: Due to its structural similarity to other neuroactive compounds, it may exhibit protective effects on neuronal cells.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound and related compounds:

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate, and how are spectral ambiguities resolved?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Utilize - and -NMR to identify proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm and oxan-4-yl signals at δ 3.5–4.2 ppm). Coupling constants () help confirm stereochemistry .

- Infrared (IR) Spectroscopy : Detect ester carbonyl stretches (~1740 cm) and amine/ether functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Ambiguity Resolution : Compare with analogs like methyl (2S)-pyrrolidine-2-carboxylate (CAS 2577-48-2) to isolate substituent-specific shifts .

Q. What are standard synthetic routes for this compound, and how is yield optimized?

- Methodology :

- Stepwise Functionalization : Start with pyrrolidine-2-carboxylate esters (e.g., L-proline methyl ester derivatives) and introduce oxan-4-yl via nucleophilic substitution or coupling reactions .

- Reductive Amination : Use sodium borohydride to reduce intermediates, as demonstrated in tert-butyl-pyrrolidine carboxylate synthesis (73% yield) .

- Yield Optimization : Control reaction temperature (e.g., 0–25°C), stoichiometric ratios (1.1–1.5 eq of oxan-4-yl reagents), and purification via column chromatography .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in synthesizing stereoisomers of this compound derivatives?

- Methodology :

- Chiral Auxiliaries : Use (S)-proline-derived starting materials to induce asymmetry, as seen in tert-butyl-protected pyrrolidine carboxylates (41% yield, >98% ee) .

- Catalytic Asymmetric Synthesis : Employ palladium or copper catalysts for stereocontrol during cyclization, as demonstrated in diastereoselective oxazolo-pyridine syntheses .

- Crystallographic Validation : Resolve stereochemistry via single-crystal X-ray diffraction using SHELX software (R factor < 0.05) .

Q. What strategies address contradictions in NMR data for pyrrolidine carboxylates with bulky substituents like oxan-4-yl?

- Methodology :

- Dynamic NMR (DNMR) : Analyze restricted rotation of the oxan-4-yl group to explain splitting patterns (e.g., coalescence temperatures) .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) .

- Selective Decoupling : Isolate overlapping signals by irradiating specific protons (e.g., oxan-4-yl methylene groups) .

Q. How do steric and electronic effects of the oxan-4-yl group influence reactivity in downstream modifications?

- Methodology :

- Steric Effects : Assess reaction rates in amidation (e.g., oxan-4-yl reduces nucleophilic attack at pyrrolidine-N by 30% compared to benzyl groups) .

- Electronic Effects : Use Hammett plots to correlate substituent electronic parameters (σ) with ester hydrolysis rates .

- Protection/Deprotection : Optimize Boc (-butoxycarbonyl) or benzyl protection strategies to mitigate steric hindrance during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.